N-Hydroxy-2-[2-oxo-1-(3-phenylpropyl)piperidin-3-yl]acetamide
Description
N-Hydroxy-2-[2-oxo-1-(3-phenylpropyl)piperidin-3-yl]acetamide is a synthetic acetamide derivative featuring a piperidinone core substituted with a 3-phenylpropyl group and an N-hydroxyacetamide side chain.
Properties
CAS No. |
798543-88-1 |
|---|---|
Molecular Formula |
C16H22N2O3 |
Molecular Weight |
290.36 g/mol |
IUPAC Name |
N-hydroxy-2-[2-oxo-1-(3-phenylpropyl)piperidin-3-yl]acetamide |
InChI |
InChI=1S/C16H22N2O3/c19-15(17-21)12-14-9-5-11-18(16(14)20)10-4-8-13-6-2-1-3-7-13/h1-3,6-7,14,21H,4-5,8-12H2,(H,17,19) |
InChI Key |
IXSXOSPUFAWCFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)N(C1)CCCC2=CC=CC=C2)CC(=O)NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2-[2-oxo-1-(3-phenylpropyl)piperidin-3-yl]acetamide typically involves multi-step organic reactions One common method starts with the preparation of the piperidine ring, which can be achieved through cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products. The scalability of the synthesis process is crucial for industrial applications, and advancements in process chemistry have enabled the large-scale production of such complex molecules .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-2-[2-oxo-1-(3-phenylpropyl)piperidin-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The oxo group can be reduced to form hydroxy derivatives.
Substitution: The phenylpropyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the oxo group can yield alcohols. Substitution reactions can introduce various functional groups onto the phenylpropyl moiety, leading to a diverse array of derivatives .
Scientific Research Applications
N-Hydroxy-2-[2-oxo-1-(3-phenylpropyl)piperidin-3-yl]acetamide has found applications in several scientific research areas:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-Hydroxy-2-[2-oxo-1-(3-phenylpropyl)piperidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Structural Analogues
N-(3-Phenylpropyl)acetamide Derivatives
- N-(3-Phenylpropyl)acetamide (C₁₁H₁₅NO, MW 177.24): A simpler analog lacking the hydroxy and piperidinone groups. It serves as a precursor in synthesizing more complex derivatives, such as 2-(aminophenyl)-2-phenyl-N-(3-phenylpropyl)acetamide (30007) .
Piperidinone-Containing Acetamides
- Compound 40005 (N-(3,3-diphenylpropyl)-2-(4-hydroxyphenyl)acetamide): Features a diphenylpropyl group and a phenolic hydroxyl group, which may influence solubility and antioxidant activity .
- Compound 30007 (2-(aminophenyl)-2-phenyl-N-(3-phenylpropyl)acetamide): Incorporates an aminophenyl substituent, likely enhancing hydrogen-bonding interactions in biological systems .
Heterocyclic Acetamide Derivatives
- N-Hydroxy-2-(5-((6-methyl-2,4-dioxo-1,2-dihydropyrimidin-3(4H)-yl)methyl)-1,3,4-oxadiazol-2-ylthio)acetamide (5) : Combines pyrimidine and oxadiazole rings with an N-hydroxyacetamide group. Exhibits a high melting point (288–290°C), indicative of strong crystallinity .
- N-Cyclopropyl-2-((5-((2-oxobenzo[d]thiazol-3-yl)methyl)-4-(3-phenylpropyl)-4H-1,2,4-triazol-3-yl)thio)acetamide (8) : A triazole-thioacetamide hybrid with a cyclopropyl group, synthesized in 71% yield. The benzo[d]thiazole moiety may confer antimicrobial or anti-inflammatory activity .
Reductive Amination and Substitution
- Target Compound : Likely synthesized via reductive amination (e.g., zinc/HCl) or nucleophilic substitution, as seen in analogs like 30007 .
- Compound 40005 : Uses sodium iodide and chlorotrimethylsilane (TMS-Cl) in acetonitrile, highlighting the role of halogenation in functionalizing the acetamide backbone .
Heterocycle Formation
- Compound 5 (): Synthesized via condensation of 1,3,4-oxadiazole precursors with hydroxyacetamide, emphasizing the use of ethanol/water systems for heterocyclic coupling.
- Compound 8 (): Employs Cs₂CO₃/NaI-mediated thioetherification, demonstrating the versatility of SN2 reactions in appending sulfur-containing groups .
Table 1: Key Properties of Selected Analogues
*Estimated based on structural similarity.
Functional Group Impact on Bioactivity
- Piperidinone Ring: May improve binding to proteolytic enzymes (e.g., matrix metalloproteinases) due to conformational rigidity, as seen in related piperidine derivatives .
- Fluorinated Groups : The trifluoroacetyl group in 2,2,2-Trifluoro-N-(3-phenylpropyl)acetamide could reduce oxidative metabolism, prolonging half-life in vivo .
Biological Activity
N-Hydroxy-2-[2-oxo-1-(3-phenylpropyl)piperidin-3-yl]acetamide (CAS No. 798543-88-1) is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and notable biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Structural Characteristics
This compound features a piperidine ring with a hydroxylamine group and a 3-phenylpropyl substituent, enhancing its lipophilicity and influencing its biological interactions. The molecular formula is with a molecular weight of approximately 290.36 g/mol .
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in the inhibition of tumor necrosis factor-alpha converting enzyme (TACE), which plays a crucial role in inflammatory responses and cancer progression. The compound's selectivity against various metalloproteinases suggests its potential as a targeted therapeutic agent.
This compound interacts specifically with TACE, inhibiting the processing of pro-inflammatory cytokines. This interaction is vital for therapeutic strategies aimed at treating inflammatory diseases and certain cancers. Studies have demonstrated that modifications to the compound can significantly alter its binding affinity to TACE compared to other metalloproteinases, indicating a nuanced mechanism of action .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-Hydroxyacetamides | Hydroxamic acid without piperidine | Variable; often lower than N-hydroxy compound |
| N-(3-methylpiperidin-1-yl)acetamides | Piperidine ring with methyl group | Moderate; depends on specific derivatives |
| Phenoxy Acids | Phenolic structure | Generally anti-inflammatory properties |
The combination of piperidine and phenoxy functionalities in this compound contributes to its potent biological activity against specific targets, making it a valuable candidate for further research in medicinal chemistry.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in preclinical models:
- Inhibition of TACE : In assays using porcine TACE (pTACE), compounds derived from similar scaffolds exhibited IC(50) values typically below 5 nM, indicating potent inhibition. Notably, selectivity for pTACE relative to MMPs (matrix metalloproteinases) was at least 300-fold .
- Human Whole Blood Assays : One study reported that a derivative of this compound showed an IC(50) of 0.42 µM in inhibiting TNF-alpha production in human whole blood assays, demonstrating its potential for clinical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
